Aminopterin sodium can be synthesized through various methods, with a notable process involving the direct conversion of folic acid. This method yields a mixture of l-aminopterin and its d-enantiomer in a ratio of approximately 70:30. The synthesis typically includes the use of protected amino acids and requires careful control of reaction conditions to ensure high yields and purity .
Technical Details:
The molecular structure of aminopterin sodium is characterized by its pteridine core, which is modified with an amino group and a glutamic acid moiety. Its molecular formula is C15H16N8O6, with a molecular weight of approximately 440.4 g/mol. The structural representation includes multiple nitrogen atoms within the pteridine ring and a carboxylic acid group from the glutamic acid component .
Structural Data:
Aminopterin sodium undergoes several chemical reactions primarily due to its functional groups. The most significant reaction involves its interaction with dihydrofolate reductase, where it acts as a competitive inhibitor. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thus disrupting folate metabolism essential for DNA synthesis.
Technical Details:
The mechanism of action for aminopterin sodium centers on its ability to inhibit dihydrofolate reductase. By binding to this enzyme, aminopterin prevents the reduction of dihydrofolate to tetrahydrofolate, which is necessary for synthesizing purines and thymidylate—key components in DNA replication and repair.
Process:
Aminopterin sodium exhibits several notable physical and chemical properties:
Relevant Data:
Aminopterin sodium has been primarily used in scientific research rather than clinical practice due to its toxicity. It has applications in:
The discovery of aminopterin (4-aminopteroylglutamic acid) in 1947 by Yellapragada Subbarow marked a watershed moment in antimetabolite therapeutics. As the first folate antagonist synthesized, aminopterin’s mechanism centered on competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. By binding DHFR with picomolar affinity (Ki = 3.7 pM), aminopterin depleted tetrahydrofolate cofactors, thereby arresting DNA synthesis in rapidly dividing cells [2] [9]. Sidney Farber’s landmark 1948 study demonstrated unprecedented temporary remissions in pediatric acute lymphoblastic leukemia (ALL) using aminopterin, establishing the principle that pharmacological modulation of folate metabolism could alter cancer progression [2] [8]. This breakthrough catalyzed the development of an entire antifolate class, positioning aminopterin as the structural prototype for subsequent agents.
Beyond oncology, aminopterin’s immunosuppressive properties were serendipitously exploited in autoimmune diseases. By 1951, Gubner et al. reported dramatic lesion clearance in psoriasis and symptom improvement in rheumatoid arthritis (RA) using low-dose aminopterin [10]. This off-label use preceded methotrexate’s adoption in autoimmunity by three decades, with over 4,000 psoriasis patients treated in the U.S. before its discontinuation [2]. Aminopterin’s legacy persists in modern targeted therapies: its structural core informed pralatrexate (approved 2009) and antibody-drug conjugates leveraging folate receptor specificity [8].
The transition from aminopterin to methotrexate (MTX; 4-amino-10-methylpteroylglutamic acid) in the 1950s was driven by pragmatic efficacy-toxicity considerations rather than therapeutic superiority. Structurally, MTX differs from aminopterin solely by a methyl group at the N10 position (Table 1). Despite this minor modification, preclinical rodent models suggested MTX’s superior therapeutic index, with reduced intestinal toxicity at equiactive doses [2] [6].
Table 1: Structural and Biochemical Comparison of Aminopterin vs. Methotrexate
Parameter | Aminopterin | Methotrexate |
---|---|---|
IUPAC Name | N-(4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | N-(4-{[(2,4-diamino-6-pteridinyl)methyl]methylamino}benzoyl)-L-glutamic acid |
Molecular Formula | C₁₉H₂₀N₈O₅ | C₂₀H₂₂N₈O₅ |
Molecular Weight (g/mol) | 440.41 | 454.44 |
DHFR Inhibition (Ki) | 3.7 pM | 10–20 pM |
Cellular IC₅₀ (CCRF-CEM) | 3 nM | 10–30 nM |
Primary Structural Distinction | Hydrogen at N10 position | Methyl group at N10 position |
Biochemically, aminopterin exhibits 2–3-fold greater DHFR binding affinity than MTX, translating to lower in vitro IC₅₀ values in leukemic cell lines (3 nM vs. 10–30 nM in CCRF-CEM) [9]. However, in vivo studies in murine ALL models and human trials revealed overlapping efficacy profiles. A 2009 comparative study in lymphoma xenografts found equivalent event-free survival extension with both agents [3]. Key pharmacological distinctions arose from transport kinetics: aminopterin’s uptake into leukemic blasts was less dependent on the reduced folate carrier (RFC) than MTX, suggesting potential advantages in RFC-deficient resistance [8] [9]. Paradoxically, this property may have contributed to its narrower therapeutic window due to increased intestinal epithelium exposure [6].
Lederle Laboratories (a division of American Cyanamid) dominated aminopterin production from 1953–1964, but persistent synthesis and stability issues undermined its commercial viability. The compound’s photolability and thermal instability necessitated specialized handling—a significant hurdle in pre-GMP industrial environments. Unlike MTX, which crystallized predictably, aminopterin resisted large-scale crystallization, yielding variable purity batches [2] [6].
Table 2: Key Industrial Challenges in Aminopterin vs. Methotrexate Production
Challenge Domain | Aminopterin | Methotrexate |
---|---|---|
Chemical Stability | High sensitivity to UV light and heat; degradation during storage | Moderate stability; amenable to standard pharmaceutical handling |
Crystallization Behavior | Unpredictable crystallization kinetics; low yield of pharma-grade material | Reliable crystallization; high batch consistency |
Synthesis Cost | Estimated 5–8× higher than MTX per gram | Economical large-scale synthesis |
Formulation Robustness | Required lyophilization and cold chain | Stable as aqueous solution or solid |
Economic factors proved decisive: MTX’s simpler synthesis (methylation streamlined precursor requirements) and superior stability reduced production costs by 80%. By 1964, Lederle discontinued aminopterin, consolidating antifolate production around MTX [2]. Regulatory pressures also mounted; aminopterin’s classification as an "extremely hazardous substance" under U.S. emergency planning laws (Section 302, 42 U.S.C. 11002) mandated stringent reporting, further disincentivizing manufacture [2]. The 2007 pet food recall controversy—where trace aminopterin was erroneously linked to renal toxicity—highlighted lingering reputational challenges, despite later attribution to melamine adulteration [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7